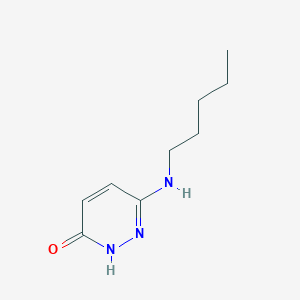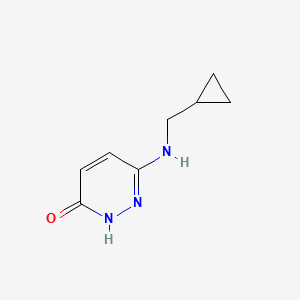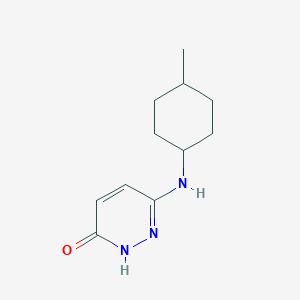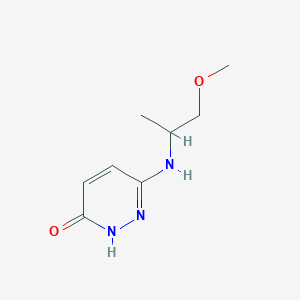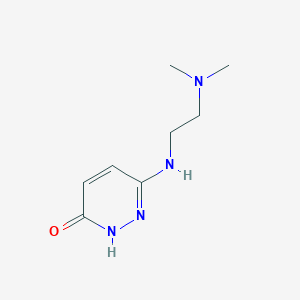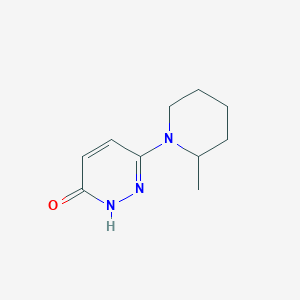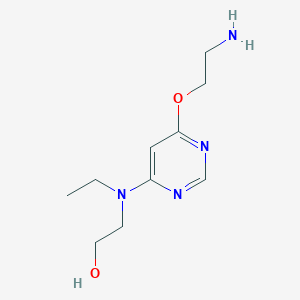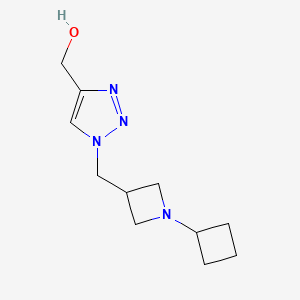
(1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Descripción general
Descripción
1-(1-Cyclobutylazetidin-3-yl)methyl-1H-1,2,3-triazol-4-yl)methanol (CBATM) is an organic compound belonging to the class of azetidines. It is a cyclic ether with a three-membered ring composed of two carbon atoms and one nitrogen atom. CBATM has been used in a variety of research applications, including as a synthetic reagent in organic synthesis and as a drug in the laboratory.
Aplicaciones Científicas De Investigación
(1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol has been used in a variety of scientific research applications. It has been used as a synthetic reagent in organic synthesis, as a drug in laboratory experiments, and as a catalyst in biocatalysis. It has also been used in the synthesis of other organic compounds, such as 1-azetidinecarboxylic acid and 1-azetidine-2-carboxylic acid. Additionally, (1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antifungal agents.
Mecanismo De Acción
(1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol acts as a proton donor, and its mechanism of action is based on its ability to transfer protons from one molecule to another. This proton transfer is driven by the difference in the electron density of the two molecules. The proton transfer leads to a change in the structure of the molecules, which can lead to changes in their physical and chemical properties.
Biochemical and Physiological Effects
(1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol has been shown to have a variety of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of nerve signals. Additionally, it has been shown to be an effective inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. (1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol has also been shown to have anti-inflammatory and antifungal effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is readily available from chemical suppliers. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. However, it does have some limitations. It is not very soluble in water, and it is not very stable in air. Additionally, it is not very soluble in organic solvents, and it is not very stable at high temperatures.
Direcciones Futuras
There are a variety of potential future directions for the use of (1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol. It could be used as a catalyst for biocatalysis, as a drug for the treatment of diseases, and as a reagent for the synthesis of other organic compounds. Additionally, it could be used in the development of new pharmaceuticals and as a tool for the study of biochemical and physiological processes. Finally, it could be used in the development of new materials and in the study of the structure and function of proteins.
Propiedades
IUPAC Name |
[1-[(1-cyclobutylazetidin-3-yl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c16-8-10-7-15(13-12-10)6-9-4-14(5-9)11-2-1-3-11/h7,9,11,16H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXWKQBCRFKCIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC(C2)CN3C=C(N=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-ol](/img/structure/B1479366.png)
